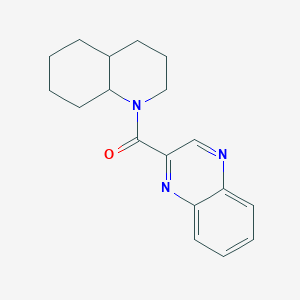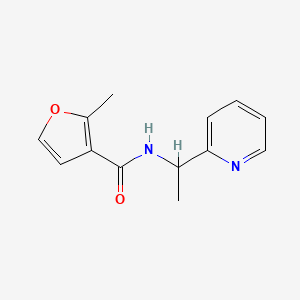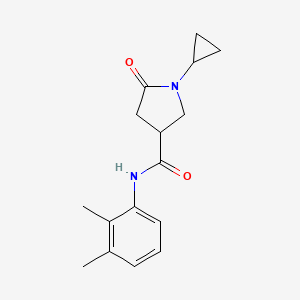![molecular formula C15H18N4O B7515301 N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide selectively targets mutated EGFR by irreversibly binding to the ATP-binding site of the receptor. This results in the inhibition of downstream signaling pathways, leading to cell cycle arrest and apoptosis. The specificity of N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide for mutated EGFR makes it a promising treatment option for NSCLC patients with EGFR mutations.
Biochemical and Physiological Effects:
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide has been shown to have a favorable safety profile in clinical trials. It has a low incidence of adverse events, with the most common being diarrhea, rash, and nausea. N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide has also demonstrated a long half-life and good oral bioavailability, making it an attractive treatment option for NSCLC patients.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide in lab experiments include its high potency and selectivity for mutated EGFR, as well as its favorable safety profile. However, the limitations of using N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide. One potential direction is the investigation of combination therapies with other targeted agents, such as immune checkpoint inhibitors or other TKIs. Another potential direction is the development of biomarkers to identify patients who are most likely to benefit from N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide treatment. Finally, the continued optimization of the synthesis method of N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide may lead to the development of more cost-effective and scalable production methods.
Synthesemethoden
The synthesis of N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide involves the reaction of 1-(4-(1,2,4-triazol-1-yl)phenyl)ethanone with N-methylcyclopropanecarboxamide in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the final product. The synthesis of N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide has been extensively studied and optimized to produce a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown potent and selective inhibition of mutated EGFR, which is commonly found in NSCLC patients. N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide has also demonstrated efficacy in overcoming resistance to first-generation EGFR TKIs, such as gefitinib and erlotinib.
Eigenschaften
IUPAC Name |
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11(18(2)15(20)13-3-4-13)12-5-7-14(8-6-12)19-10-16-9-17-19/h5-11,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESVESVURCAEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)N(C)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)




![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)